molecular formula C13H8F2O B1440359 3-Fluoro-4-(2-fluorophenyl)benzaldehyde CAS No. 1214368-69-0

3-Fluoro-4-(2-fluorophenyl)benzaldehyde

Cat. No.: B1440359
CAS No.: 1214368-69-0
M. Wt: 218.2 g/mol
InChI Key: HSQCVUKNTUVVLJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluorophenyl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure with an aldehyde functional group. The molecular formula of this compound is C13H8F2O, and it has a molecular weight of approximately 218.2 g/mol .

Mechanism of Action

While the mechanism of action for “3-Fluoro-4-(2-fluorophenyl)benzaldehyde” specifically is not found, a related compound, phenylpyrazole, consists of a pyrazole bound to a phenyl group .

Safety and Hazards

When handling “3-Fluoro-4-(2-fluorophenyl)benzaldehyde”, avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials .

Future Directions

Fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties , suggesting potential future directions in antimicrobial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-fluorophenyl)benzaldehyde is unique due to the presence of two fluorine atoms on a biphenyl structure, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms can enhance its interactions with biological targets and improve its stability compared to other fluorinated benzaldehydes .

Properties

IUPAC Name

3-fluoro-4-(2-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCVUKNTUVVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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